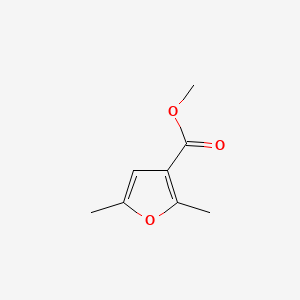

Methyl 2,5-dimethyl-3-furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOIGQBJZVPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210442 | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6148-34-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6148-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dimethyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,5-dimethyl-3-furoate: Properties, Analysis, and Pharmaceutical Perspectives

Introduction: The Furan Scaffold and the Significance of Methyl Substitution

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The furan moiety can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering opportunities to modulate a compound's physicochemical properties and biological activity.[2]

This guide focuses on a specific derivative, Methyl 2,5-dimethyl-3-furoate, providing a comprehensive overview of its physical and chemical characteristics. A key feature of this molecule is the presence of two methyl groups on the furan ring. The strategic introduction of methyl groups can have a profound impact on a molecule's properties, a phenomenon sometimes referred to as the "magic methyl effect."[4][5] Methylation can influence a compound's metabolic stability, binding affinity for biological targets, and pharmacokinetic profile.[4][5] Therefore, understanding the interplay between the furan core and the dimethyl substitution pattern is crucial for researchers and drug development professionals exploring the potential of this and related compounds.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [6] |

| Molecular Weight | 154.16 g/mol | [6] |

| CAS Number | 6148-34-1 | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 198 °C (lit.) | [8] |

| Density | 1.037 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.475 (lit.) | [8] |

| Flash Point | 177 °F (80.6 °C) | [7] |

| Solubility | Soluble in organic solvents such as methanol and chloroform. | |

| LogP (estimated) | 2.190 | [7] |

Chemical Properties and Reactivity

This compound is a stable organic compound under standard conditions. The furan ring, while aromatic, can undergo various chemical transformations. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, although the presence of the electron-withdrawing ester group at the 3-position and the electron-donating methyl groups at the 2- and 5-positions will influence the regioselectivity of such reactions.

The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,5-dimethyl-3-furoic acid. This carboxylic acid derivative can then be used in further synthetic modifications, such as amide bond formation.

Illustrative Synthetic Pathway

One reported synthesis of this compound involves the reaction of methyl acetoacetate with propargyl bromide in the presence of a copper(I) iodide catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.[9] This reaction proceeds through a furan annulation pathway.

Caption: Synthesis of this compound.

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the characterization and quality control of chemical compounds. The following sections provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol is designed for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.

-

For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

If analyzing a complex matrix, an appropriate sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, may be necessary.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) or a polyethylene glycol (e.g., HP-INNOWax) column, with dimensions of 30 m x 0.25 mm inner diameter and 0.25 µm film thickness is recommended.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector:

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 or as appropriate for the sample concentration.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 154 and characteristic fragment ions.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound against the concentration of the calibration standards.

-

Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Caption: GC-MS analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrumentation and Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

3. Spectral Interpretation:

-

¹H NMR: The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the two methyl groups on the furan ring, and the remaining furan ring proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the furan ring, and the methyl group carbons.

Relevance in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of furan-containing molecules has significant therapeutic potential.[2][3] The furan scaffold is present in numerous approved drugs and clinical candidates.

The dimethyl substitution pattern in this compound is of particular interest from a medicinal chemistry perspective. The "magic methyl effect" highlights that the addition of a methyl group can lead to a significant and sometimes unexpected increase in biological activity.[5] This can be attributed to several factors, including:

-

Increased Lipophilicity: Methyl groups can enhance a molecule's ability to cross cell membranes.

-

Improved Metabolic Stability: Methyl groups can block sites of metabolism, increasing the compound's half-life.

-

Enhanced Binding Affinity: A methyl group can fill a hydrophobic pocket in a target protein, leading to stronger binding.

Therefore, this compound and its derivatives represent a promising starting point for the design and synthesis of novel drug candidates. Further research is warranted to explore the pharmacological profile of this compound and to leverage its structural features in lead optimization programs.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed and may cause skin and eye irritation.[7] In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a furan derivative with well-defined physicochemical properties. Its structure, featuring a furan core with a specific dimethyl substitution pattern, makes it an intriguing molecule for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, detailed analytical protocols for its characterization, and a discussion of its potential relevance in the pharmaceutical sciences. The strategic placement of methyl groups on the furan scaffold suggests that this compound and its analogs could be valuable tools in the quest for new and improved therapeutic agents.

References

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Cognibrain. Pharmacological activity of furan derivatives. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. [Link]

-

ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

-

Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

-

Fostering Innovation. Furan: A Promising Scaffold for Biological Activity. [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 6148-34-1 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

The Furan Core: A Technical Guide to the Discovery, Synthesis, and Ascendancy of Substituted Furans in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties have positioned it as a privileged structure in a vast array of pharmacologically active compounds. This guide provides an in-depth exploration of the historical discovery of furan compounds, the evolution of their synthetic methodologies, and their strategic application in drug design. We will delve into the causality behind experimental choices in classical and modern synthetic routes and provide detailed protocols for key reactions. The narrative will illuminate how this seemingly simple heterocycle has become an indispensable tool for optimizing drug-receptor interactions, enhancing metabolic stability, and ultimately, advancing therapeutic innovation.

A Serendipitous Beginning: The Historical Unveiling of the Furan Nucleus

The story of furan chemistry begins not with the parent heterocycle, but with one of its derivatives. In 1780, the Swedish chemist Carl Wilhelm Scheele, through the dry distillation of mucic acid, first described 2-furoic acid. This marked the inaugural synthesis of a furan-containing compound, laying the very foundation of this field of organic chemistry. The name "furan" itself is derived from the Latin furfur, meaning bran, a nod to the subsequent discovery of furfural. In 1831, Johann Wolfgang Döbereiner isolated furfural from bran, and it was later characterized by John Stenhouse. It wasn't until 1870 that Heinrich Limpricht first prepared furan itself, which he initially named "tetraphenol".

This timeline underscores a crucial aspect of early organic chemistry: the discovery of new molecular entities was often driven by the investigation of natural products and their transformations. The initial focus on furan derivatives, rather than the parent ring, was a direct consequence of their accessibility from readily available starting materials.

"1780" [label="1780: Scheele discovers 2-Furoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1831" [label="1831: Döbereiner reports Furfural", fillcolor="#FBBC05", fontcolor="#202124"]; "1870" [label="1870: Limpricht prepares Furan", fillcolor="#34A853", fontcolor="#FFFFFF"];

"1780" -> "1831" -> "1870"; }

Figure 1: Key milestones in the discovery of furan compounds.

Forging the Ring: Foundational Synthetic Methodologies

The ability to construct the furan ring with specific substitution patterns is paramount to its application in drug discovery. Over the decades, a number of robust synthetic strategies have emerged, with the Paal-Knorr and Feist-Benary syntheses standing as the classical cornerstones.

The Paal-Knorr Furan Synthesis: A Pillar of Furan Construction

Independently reported in 1884 by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis remains one of the most fundamental and widely used methods for preparing substituted furans. The reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.

Causality in Experimental Design: The elegance of the Paal-Knorr synthesis lies in its simplicity and the ready availability of the starting 1,4-dicarbonyl compounds. The choice of an acid catalyst is critical; its role is to protonate one of the carbonyl groups, thereby activating it for intramolecular nucleophilic attack by the enol or enolate of the other carbonyl. This intramolecular nature of the reaction is key to its efficiency in forming the five-membered ring.

Mechanism of Action: The reaction proceeds through the following key steps:

-

Enolization: One of the carbonyl groups tautomerizes to its enol form.

-

Protonation: The other carbonyl group is protonated by the acid catalyst.

-

Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The hemiacetal undergoes acid-catalyzed dehydration to yield the aromatic furan ring.

"start" [label="1,4-Dicarbonyl"]; "enol" [label="Enol Intermediate"]; "hemiacetal" [label="Cyclic Hemiacetal"]; "furan" [label="Substituted Furan"];

"start" -> "enol" [label=" Tautomerization"]; "enol" -> "hemiacetal" [label=" Intramolecular Attack\n(+H+)"]; "hemiacetal" -> "furan" [label=" Dehydration\n(-H2O)"]; }

Figure 2: Simplified workflow of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

-

Materials: Hexane-2,5-dione (1,4-dicarbonyl precursor), p-toluenesulfonic acid (catalyst), toluene (solvent).

-

Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Procedure: a. To a solution of hexane-2,5-dione in toluene, add a catalytic amount of p-toluenesulfonic acid. b. Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. e. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude product by distillation to yield 2,5-dimethylfuran.

The Feist-Benary Furan Synthesis: A Versatile Alternative

Another classical method, the Feist-Benary synthesis, offers a different retrosynthetic approach to substituted furans. This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by dehydration.

Causality in Experimental Design: The Feist-Benary synthesis is particularly useful for preparing furans with an ester or ketone substituent at the 3-position. The choice of a base is crucial for the initial deprotonation of the β-dicarbonyl compound to form the nucleophilic enolate. The subsequent intramolecular cyclization is driven by the displacement of the halide leaving group.

Mechanism of Action:

-

Enolate Formation: A base abstracts an acidic proton from the β-dicarbonyl compound to form an enolate.

-

Nucleophilic Substitution: The enolate attacks the α-carbon of the α-halo ketone, displacing the halide ion.

-

Intramolecular Aldol-type Condensation: The newly formed intermediate undergoes an intramolecular cyclization.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the substituted furan.

"start" [label="α-Halo Ketone +\nβ-Dicarbonyl Compound"]; "enolate" [label="Enolate Formation\n(Base)"]; "intermediate" [label="Acyclic Intermediate"]; "cyclization" [label="Intramolecular Cyclization"]; "furan" [label="Substituted Furan"];

"start" -> "enolate"; "enolate" -> "intermediate" [label=" Nucleophilic Attack"]; "intermediate" -> "cyclization"; "cyclization" -> "furan" [label=" Dehydration"]; }

Figure 3: Logical workflow of the Feist-Benary furan synthesis.

From Biomass to Building Blocks: The Industrial Significance of Furfural

Industrially, the most significant route to furan and its derivatives begins with furfural. Furfural is a renewable platform chemical produced on a large scale from the acid-catalyzed dehydration of pentoses (five-carbon sugars) found in lignocellulosic biomass, such as corn cobs, oat hulls, and sugarcane bagasse.

The industrial availability of furfural makes it an invaluable starting material for a wide range of substituted furans. For instance, palladium-catalyzed decarbonylation of furfural yields the parent furan. Furthermore, furfural serves as a precursor to furfuryl alcohol, a key monomer in the production of furan resins. The development of efficient catalytic methods for converting biomass-derived carbohydrates into furanic compounds is an active area of research, driven by the principles of green chemistry and the desire for sustainable alternatives to petroleum-based feedstocks.

Comparative Overview of Furan Synthesis Starting Materials

| Synthetic Method | Starting Materials | Key Advantages |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | High reliability, accessible starting materials. |

| Feist-Benary Synthesis | α-Halo Ketones & β-Dicarbonyls | Access to 3-acyl/ester furans. |

| Industrial Furfural Route | Biomass (Pentoses) | Renewable feedstock, large-scale production. |

The Furan Scaffold in Drug Discovery: A Privileged Pharmacophore

The furan ring is a prominent feature in numerous clinically approved drugs and is a focal point of modern drug discovery efforts. Its utility stems from a combination of its unique physicochemical properties and its ability to act as a versatile pharmacophore.

Furan as a Bioisostere

One of the most powerful applications of the furan ring in medicinal chemistry is as a bioisostere for a phenyl ring. Bioisosteric replacement involves substituting one chemical group with another that retains similar biological activity. Replacing a benzene ring with a furan can have several beneficial effects:

-

Improved Metabolic Stability: The furan ring can alter the metabolic profile of a drug candidate, potentially blocking sites of oxidative metabolism that are problematic with a phenyl ring.

-

Enhanced Receptor Interactions: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, introducing new interactions with the target receptor that may enhance binding affinity and selectivity.

-

Modified Physicochemical Properties: The introduction of the heteroatom can modulate properties such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug.

Notable Furan-Containing Drugs

The therapeutic landscape is populated with a diverse array of drugs that incorporate the furan moiety. A few illustrative examples include:

-

Furosemide: A potent loop diuretic used to treat edema and hypertension. The furan ring is a key component of its chemical structure.

-

Nitrofurantoin: An antibiotic commonly used to treat urinary tract infections. The nitro-substituted furan ring is essential for its antimicrobial activity.

-

Ranitidine: A histamine H2-receptor antagonist that was widely used to decrease stomach acid production. It features a substituted furan ring in its side chain.

The prevalence of the furan ring in these and many other drugs underscores its importance as a versatile building block in the design of new therapeutic agents.

Modern Frontiers and Future Perspectives

While the classical methods for furan synthesis remain highly relevant, contemporary research continues to push the boundaries of efficiency, selectivity, and molecular complexity. Modern advancements include:

-

Metal-Catalyzed Syntheses: A wide array of metal-catalyzed reactions have been developed to access complex substitution patterns on the furan ring that are not readily achievable through classical methods.

-

Catalytic Advances from Carbohydrates: Significant research is focused on developing more efficient and selective catalytic processes for the conversion of renewable carbohydrates into valuable furanic monomers.

-

Modular and Asymmetric Syntheses: The development of modular approaches allows for the rapid generation of diverse libraries of substituted furans for high-throughput screening. Furthermore, enantioselective methods for the synthesis of chiral furan derivatives are of great interest, as many bioactive molecules are chiral.

The journey of the substituted furan, from its serendipitous discovery in the 18th century to its central role in modern drug development, is a testament to the enduring power of organic synthesis. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the furan core, with its inherent versatility and synthetic tractability, is poised to remain a critical tool in the arsenal of medicinal chemists for the foreseeable future.

References

- Recent catalytic advances in the chemistry of substituted furans from carbohydr

- literature review on substituted furan compounds - Benchchem.

- A Technical Guide to the Synthesis of Substituted Furans - Benchchem.

- Furan - Wikipedia.

- Paal–Knorr synthesis - Wikipedia.

- Synthetic Strategies to Substituted Chiral Furans: A Review - Bentham Science Publishers.

- Paal-Knorr Furan Synthesis - Organic Chemistry Portal.

- Synthetic Strategies to Substituted Chiral Furans: A Review - ResearchG

- Paal-Knorr Synthesis - Alfa Chemistry.

- Recent Catalytic Advances in the Chemistry of Substituted Furans from Carbohydrates and in the Ensuing Polymers: Catalytic Conversion of Renewables.

- Furan | Synthesis, Polymeriz

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube.

- A Comprehensive Technical Guide on the History and Discovery of 2-Furancarboxylic Acid - Benchchem.

- Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Str

- Recent Catalytic Advances in the Chemistry of Substituted Furans

Chapter 1: The Furan Dicarboxylate Scaffold: A Bio-Derived Platform

An In-depth Technical Guide to the Natural Occurrence and Derivation of Dimethyl Furoate Derivatives

Abstract: The furan nucleus is a ubiquitous scaffold in a multitude of biologically active compounds and natural products.[1] While the furan ring itself is prevalent in terrestrial and marine life, the specific class of dimethyl furoate derivatives, such as dimethyl 2,5-furandicarboxylate, occupies a unique position at the intersection of natural product chemistry and sustainable industrial synthesis. These molecules are not typically isolated directly from natural sources in significant quantities. Instead, they are most often semi-synthetic compounds derived from abundant, renewable biomass precursors.[2] This guide provides a comprehensive overview for researchers and drug development professionals on the natural origins of the furan dicarboxylate backbone, the rationale and methodologies for its conversion into dimethyl ester derivatives, and the analytical techniques essential for its characterization. We will explore the biological significance of the broader furan chemical class and provide detailed, field-proven protocols for the journey from biomass to purified dimethyl furoate derivative.

The furan ring system is a foundational component of many natural products, including those found in essential oils, plants, fungi, and marine organisms.[3][4] These compounds exhibit a vast range of biological activities, making them attractive targets for pharmaceutical and agrochemical research.[5][6]

2,5-Furandicarboxylic Acid (FDCA): The Key Natural Precursor

A pivotal molecule in this domain is 2,5-furandicarboxylic acid (FDCA). The U.S. Department of Energy has identified FDCA as one of the top 12 priority chemicals for establishing a "green" chemistry industry.[2] Its significance lies in its direct line of synthesis from widely available C6 sugars (e.g., fructose, glucose) derived from lignocellulosic biomass.[7][8] The process typically involves the acid-catalyzed dehydration of these sugars to form 5-hydroxymethylfurfural (HMF), which is subsequently oxidized to yield FDCA.[8][9]

This bio-based origin makes FDCA a sustainable alternative to petroleum-derived monomers like terephthalic acid, which is a cornerstone of the plastics industry.[2][7] Interestingly, beyond its role as a biomass derivative, FDCA has also been noted as a natural di-acid found within the human body.[10]

Other Naturally Occurring Furan Derivatives

Nature's chemical inventory is rich with diverse furan structures. Fungi, in particular, are prolific producers of furan-containing secondary metabolites.[11][12] For example, 2,5-dimethylfuran has been identified as a volatile organic compound produced by fungi such as Penicillium crustosum and is also a component of the aroma of leeks (Allium ampeloprasum).[12] Marine environments, including sponges and marine-derived fungi, are another significant source of novel furan compounds, many of which exhibit potent biological activities.[11][13][14][15]

Chapter 2: Dimethyl Furoate Derivatives: Synthesis for Stability and Utility

While the parent acid, FDCA, is the direct product of biomass conversion, its dimethyl ester derivative, dimethyl 2,5-furandicarboxylate (Me2-FDCA), is often the preferred molecule for industrial applications, particularly in polymer manufacturing.[2]

Rationale for Esterification

The conversion of FDCA to Me2-FDCA is a critical step driven by practical considerations of chemical engineering and material science. This choice is not arbitrary but is based on key performance advantages:

-

Enhanced Stability: Me2-FDCA is more stable during storage and transport compared to FDCA.[2] This is crucial for maintaining purity and preventing degradation in an industrial supply chain.

-

Ease of Purification: The esterification process allows for easier purification to achieve the high-purity, polymer-grade product required for synthesizing high-performance materials like poly(propylene 2,5-furandicarboxylate) (PPF).[2]

-

Improved Processability: Me2-FDCA has a lower boiling point and is more readily soluble in organic solvents, which can be advantageous for controlling reaction conditions during polymerization.[2]

Key Dimethyl Furoate Esters

Two primary isomers are of significant interest in research and development:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Role |

| Dimethyl furan-2,5-dicarboxylate | 4282-32-0 | C₈H₈O₅ | 184.15 | Bio-derived monomer for polyesters[2][16] |

| Dimethyl furan-3,4-dicarboxylate | 4282-33-1 | C₈H₈O₅ | 184.15 | Reactant for polyesters and dendrimers[17][18] |

Chapter 3: Biological Activities Associated with the Furan Scaffold

Furan derivatives are a wellspring of pharmacological activity. Their diverse structures have been shown to interact with a wide array of biological targets. While specific data on dimethyl furoate derivatives is emerging, the broader class of furan-containing molecules provides a strong indication of their therapeutic potential.

It is also informative to consider dimethyl fumarate (DMF), a structurally related small molecule ester that is not a furoate but has well-documented clinical utility. DMF is an approved oral therapy for psoriasis and relapsing multiple sclerosis.[19] Its mechanism involves the activation of the Nrf2 antioxidant response pathway, giving it potent immunomodulatory and anti-inflammatory effects.[20][21][22] This success highlights the potential for other small molecule dimethyl esters, including furoates, in treating diseases with inflammatory and oxidative stress components.

Summary of Reported Biological Activities for Furan Derivatives

| Biological Activity | Description | Example Source Organisms/Context | Citations |

| Antimicrobial | Inhibition of bacterial and fungal growth. Furan derivatives from marine fungi have shown activity against pathogenic microbes. | Marine-derived fungi (Penicillium sp., Aspergillus sp.) | [11][23] |

| Antiviral | Activity against various viral pathogens. | General class of furan derivatives. | [5] |

| Anti-inflammatory | Modulation of inflammatory pathways. Many marine fungal metabolites exhibit anti-inflammatory properties. | Marine fungi. | [5][23] |

| Antitumor/Cytotoxic | Inhibition of cancer cell proliferation and induction of apoptosis. Compounds from marine fungi and plant extracts show promise. | Marine fungi (Aspergillus glaucus), Euphorbia kansui. | [5][13][24] |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Algicolous marine fungus Epicoccum sp. | [12] |

Chapter 4: Experimental Guide: From Natural Source to Characterized Derivative

This chapter provides a logical workflow and detailed protocols for the extraction of furan precursors, their conversion to dimethyl furoate derivatives, and their subsequent purification and characterization.

Logical Workflow: Biomass to Pure Compound

Caption: Overall workflow from natural biomass to characterized dimethyl furoate.

Part A: Protocol for Extraction of Furan Precursors

Objective: To extract furan derivatives and their precursors from a dried plant or fungal matrix. This protocol is a generalized procedure adaptable to various source materials.[3]

Materials:

-

Dried, ground source material (e.g., plant roots, fungal biomass).

-

Extraction solvent (e.g., acetone, ethanol, hexane, selected based on target polarity).[3]

-

Maceration vessel or Ultrasound-Assisted Extraction (UAE) equipment.

-

Filter paper and funnel or vacuum filtration apparatus.

-

Rotary evaporator.

Methodology:

-

Preparation: Weigh 100 g of the dried and finely ground source material. Grinding increases the surface area for efficient solvent penetration.[3]

-

Extraction:

-

Maceration: Place the material in a sealed vessel with 1 L of the chosen solvent. Allow to stand for 48-72 hours at room temperature with occasional agitation.

-

Ultrasound-Assisted Extraction (UAE): Place the material in a vessel with 1 L of solvent and sonicate for 30-60 minutes. UAE often improves extraction efficiency and reduces time.[3]

-

-

Filtration: Filter the mixture through filter paper to separate the solid biomass from the solvent extract. Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40 °C to prevent degradation of thermolabile compounds.

-

Drying: The resulting crude extract should be dried completely under a vacuum to remove all residual solvent. This extract can then be used for the synthesis of the target derivatives.

Part B: Protocol for Synthesis of Dimethyl 2,5-Furandicarboxylate (Me2-FDCA)

Objective: To convert a bio-derived precursor, such as 2,5-furandicarboxylic acid (FDCA), into its dimethyl ester via acid-catalyzed esterification.

Materials:

-

Crude extract containing FDCA or purified FDCA.

-

Anhydrous methanol (MeOH).

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Sodium bicarbonate (NaHCO₃) solution (saturated).

-

Dichloromethane (DCM) or Ethyl Acetate.

-

Anhydrous magnesium sulfate (MgSO₄).

-

Round-bottom flask, condenser, and heating mantle.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of FDCA in 150 mL of anhydrous methanol.

-

Catalysis: While stirring, slowly add 2 mL of concentrated H₂SO₄ to the solution. The addition should be done cautiously in an ice bath.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of cold saturated NaHCO₃ solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.[16]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure with a rotary evaporator to yield the crude Me2-FDCA product, which can then be purified.[16]

Part C: Protocol for Purification and Characterization

Objective: To purify the crude Me2-FDCA and confirm its structure using modern analytical techniques.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading & Elution: Load the adsorbed sample onto the top of the column. Elute the column with a gradient of increasing ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent to yield purified Me2-FDCA as a white or off-white solid.[16]

Caption: Analytical workflow for the structural confirmation of Me2-FDCA.

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.[25][26]

-

Nuclear Magnetic Resonance (NMR): NMR is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[27] For Me2-FDCA, the spectrum is highly characteristic due to the molecule's symmetry.

Technique Expected Chemical Shifts (δ) / Data Interpretation ¹H-NMR δ = 7.22 (s, 2H), 3.94 (s, 6H) The singlet at 7.22 ppm corresponds to the two equivalent protons on the furan ring. The singlet at 3.94 ppm corresponds to the six equivalent protons of the two methyl ester groups.[16] ¹³C-NMR δ = 158.37, 153.86, 118.41, 52.33 These four signals correspond to the four unique carbon environments: the ester carbonyl carbon, the two distinct furan ring carbons, and the methyl carbon, respectively.[16] -

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Technique Expected m/z Values Interpretation GC-MS (EI) m/z = 184 [M+], 153 [M-OCH₃]⁺ The molecular ion peak [M+] at m/z 184 confirms the molecular weight. The base peak at m/z 153 is the characteristic fragment resulting from the loss of a methoxy radical (-OCH₃).[16]

Chapter 5: Conclusion and Future Outlook

Dimethyl furoate derivatives, particularly dimethyl 2,5-furandicarboxylate, represent a vital class of bio-derived chemicals. While not typically "naturally occurring" in the classic sense of being directly isolated from an organism, their origin is firmly rooted in renewable biomass, positioning them as key players in the future of sustainable chemistry. The ability to transform C6 sugars from agricultural and food waste streams into valuable platform chemicals like FDCA, and subsequently into stable, processable derivatives like Me2-FDCA, is a cornerstone of the circular economy.[2]

For researchers in drug development, the furan scaffold remains a fertile ground for discovery, with a proven track record of diverse biological activities.[1][5] The synthetic accessibility of dimethyl furoates from natural precursors provides a sustainable and versatile platform for creating novel molecular architectures to address a range of therapeutic needs, from antimicrobial to anti-inflammatory applications. The continued exploration of organisms from unique environments, such as marine fungi, will undoubtedly unveil new furan-based natural products, further inspiring the design of next-generation therapeutics.[11][14]

References

- Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources - Benchchem. (n.d.).

- What are the source of furan and how is it extracted from the natural so.. - Filo. (2025, October 22).

- Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines - PMC - NIH. (2018, June 28).

- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).

- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - ResearchGate. (2025, October 13).

- Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines | ACS Omega - ACS Publications. (2018, June 28).

- Bioactive Compounds from Marine Bacteria and Fungi - PMC - NIH. (n.d.).

- US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents. (n.d.).

- Dimethyl 3,4-furandicarboxylate | CAS 4282-33-1 | SCBT - Santa Cruz Biotechnology. (n.d.).

- DIMETHYL 3,4-FURANDICARBOXYLATE 4282-33-1 wiki - Guidechem. (n.d.).

- Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023, October 21).

- Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC - PubMed Central. (2016, April 22).

- Dimethyl 3, 4-furandicarboxylate, min 98%, 1 gram - CP Lab Safety. (n.d.).

- How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure. (n.d.).

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023, February 16).

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.).

- Dimethyl Furan-2,5-dicarboxylate CAS#: 4282-32-0 - ChemWhat. (n.d.).

- Marine Fungi Bioactives with Anti-Inflammatory, Antithrombotic and Antioxidant Health-Promoting Properties Against Inflammation-Related Chronic Diseases - MDPI. (n.d.).

- A Brief Review of Bioactive Metabolites Derived from Deep-Sea Fungi - PubMed Central. (2015, July 23).

- Dimethyl 3,4-furandicarboxylate 98 4282-33-1 - Sigma-Aldrich. (n.d.).

- (PDF) Synthesis and biological activities of furan derivatives - ResearchGate. (2025, August 6).

- Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells. - University of Alberta. (n.d.).

- DIMETHYL 3,4-FURANDICARBOXYLATE | 4282-33-1 - ChemicalBook. (2025, July 27).

- Major bioactive metabolites from marine fungi: A Review - SciSpace. (2015, April 30).

- Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar. (2011, April 1).

- Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed. (n.d.).

- Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMS E - MDPI. (2023, November 14).

- Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - ResearchGate. (2025, August 6).

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - MDPI. (n.d.).

- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega - ACS Publications. (2019, December 31).

- (PDF) Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - ResearchGate. (2020, September 28).

- Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed. (n.d.).

- Repurposing Dimethyl Fumarate Targeting Nrf2 to Slow Down the Growth of Areas of Geographic Atrophy - MDPI. (n.d.).

- Novel potential pharmacological applications of dimethyl fumarate—an overview and update - Frontiers. (n.d.).

- Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima - MDPI. (n.d.).

- (PDF) Analytical Techniques for Furosemide Determination - ResearchGate. (2014, April 25).

- Isolation and Identification of Steroidal Saponins in Taiwanese Yam Cultivar (Dioscorea pseudojaponica Yamamoto) | Request PDF - ResearchGate. (2025, August 6).

- Isolation and identification of few fatty acid esters from the aerial roots of Rhaphidophora aurea twined over different host trees - Open Research@CSIR-NIScPR. (2023, September 13).

- The Science Behind Dimethyl Fumarate: A Deep Dive into its Immunomodulatory Effects. (2025, October 10).

- Dimethyl fumarate - Wikipedia. (n.d.).

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. What are the source of furan and how is it extracted from the natural so.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. chemwhat.com [chemwhat.com]

- 17. scbt.com [scbt.com]

- 18. Dimethyl 3,4-furandicarboxylate 98 4282-33-1 [sigmaaldrich.com]

- 19. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 20. Repurposing Dimethyl Fumarate Targeting Nrf2 to Slow Down the Growth of Areas of Geographic Atrophy | MDPI [mdpi.com]

- 21. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 22. nbinno.com [nbinno.com]

- 23. Marine Fungi Bioactives with Anti-Inflammatory, Antithrombotic and Antioxidant Health-Promoting Properties Against Inflammation-Related Chronic Diseases | MDPI [mdpi.com]

- 24. Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells. [sites.ualberta.ca]

- 25. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. creative-biostructure.com [creative-biostructure.com]

A Technical Guide to the Biological Activity Screening of Novel Furan Esters

Foreword: The Furan Scaffold - A Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] This guide provides a comprehensive framework for the systematic screening of novel furan esters, offering researchers, scientists, and drug development professionals a technically sound and field-proven approach to unlocking their therapeutic potential.

Conceptual Framework: From Synthesis to Bioactivity

The journey from a novel furan ester to a potential drug candidate is a multi-step process that begins with innovative synthesis and culminates in a thorough evaluation of its biological effects. The inherent reactivity of the furan ring allows for diverse substitutions, enabling the creation of extensive compound libraries with varied physicochemical properties.[6][7][8]

The initial design and synthesis of novel furan esters are critical, as the nature and position of substituent groups can dramatically influence biological activity.[3] Once synthesized and characterized, a hierarchical screening cascade is employed to efficiently identify promising lead compounds. This process, outlined below, is designed to maximize data acquisition while minimizing resource expenditure.

Caption: Hierarchical screening workflow for novel furan esters.

Foundational Screening: Unveiling Primary Biological Activities

The initial phase of screening is designed to cast a wide net, identifying any significant biological activities of the newly synthesized furan esters. This stage typically involves robust, high-throughput assays that are both cost-effective and provide a clear indication of potential therapeutic avenues.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[9] Furan derivatives have historically shown promise in this area.[1][2]

This method provides a qualitative assessment of antimicrobial activity and is suitable for initial screening of a large number of compounds.[10][11]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[12]

-

Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply sterile paper discs (6 mm diameter) impregnated with a known concentration of the test furan ester onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity of Novel Furan Esters

| Compound ID | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| FE-001 | 100 | 15 ± 0.5 | 12 ± 0.8 | 10 ± 0.3 |

| FE-002 | 100 | 18 ± 0.7 | 16 ± 0.4 | 14 ± 0.6 |

| FE-003 | 100 | 9 ± 0.4 | 7 ± 0.2 | 6 ± 0.5 |

| Positive Control (e.g., Ciprofloxacin) | 10 | 25 ± 1.0 | 28 ± 1.2 | N/A |

| Negative Control (Solvent) | - | 0 | 0 | 0 |

Antioxidant Capacity Assessment

Oxidative stress is implicated in a multitude of chronic diseases, making the identification of novel antioxidants a key therapeutic strategy. Furan-containing compounds have been reported to possess significant antioxidant properties.[2]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[13][14]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the test furan ester solution (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another popular method that is applicable to both hydrophilic and lipophilic antioxidants.[13][15]

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the test furan ester solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Data Presentation: Antioxidant Activity of Novel Furan Esters

| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) |

| FE-001 | 45.2 ± 2.1 | 38.7 ± 1.9 |

| FE-002 | 28.9 ± 1.5 | 22.4 ± 1.1 |

| FE-003 | > 100 | > 100 |

| Positive Control (Ascorbic Acid) | 17.6 ± 0.8 | 12.3 ± 0.6 |

Anticancer Activity Screening

The furan scaffold is present in several clinically used anticancer drugs, highlighting its potential in oncology.[16] Initial screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against various cancer cell lines.[17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the furan esters and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Data Presentation: Cytotoxicity of Novel Furan Esters

| Compound ID | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| FE-001 | 15.8 ± 1.2 | 22.4 ± 1.8 | 18.9 ± 1.5 |

| FE-002 | 8.2 ± 0.7 | 12.1 ± 0.9 | 9.7 ± 0.6 |

| FE-003 | > 50 | > 50 | > 50 |

| Positive Control (Doxorubicin) | 0.5 ± 0.04 | 0.8 ± 0.06 | 0.6 ± 0.05 |

Secondary Screening and Mechanistic Elucidation

Compounds that exhibit promising activity in the primary screens are advanced to secondary assays to quantify their potency and elucidate their mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

For compounds with significant antimicrobial activity, the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, must be determined.[9] Broth microdilution is a commonly used method for this purpose.[11][19]

-

Serial Dilutions: Perform two-fold serial dilutions of the furan ester in a 96-well microplate containing Mueller-Hinton broth.

-

Inoculation: Add a standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate under the appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[20] Furan derivatives have been investigated as inhibitors of various enzymes.[21]

Caption: Competitive enzyme inhibition model.

The specific protocol will vary depending on the target enzyme. However, a general workflow is as follows:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, enzyme, and substrate.

-

Inhibitor Addition: Add the furan ester at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture for a defined period at the optimal temperature for the enzyme.

-

Activity Measurement: Measure the enzyme activity by monitoring the formation of a product or the depletion of a substrate, often using a spectrophotometric or fluorometric method.[22]

-

Data Analysis: Determine the IC50 value of the inhibitor. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[23]

In Silico Profiling: Predicting Drug-Likeness

In the early stages of drug discovery, in silico methods are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition.[24][25][26]

Key ADMET Parameters

A range of computational models can be used to predict key ADMET properties:[27][28]

-

Absorption: Oral bioavailability, intestinal permeability (e.g., Caco-2 permeability), and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential toxicities, such as hepatotoxicity and cardiotoxicity.

Data Presentation: Predicted ADMET Properties of Lead Furan Esters

| Compound ID | Oral Bioavailability (%) | BBB Permeability | Plasma Protein Binding (%) | Predicted Toxicity |

| FE-002 | > 80 | High | < 90 | Low |

| FE-001 | 65 | Moderate | 92 | Low |

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the biological activity screening of novel furan esters. By following this hierarchical workflow, researchers can efficiently identify promising lead compounds and gain valuable insights into their therapeutic potential. The integration of in vitro assays and in silico predictions provides a powerful platform for accelerating the drug discovery process. Future research should focus on the development of more predictive in vitro models and the application of machine learning algorithms to further refine ADMET predictions.[25][26]

References

-

Synthesis of novel tri- and tetrasubstituted C18 furan fatty esters. PubMed. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available at: [Link]

-

In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Machine Learning for In Silico ADMET Prediction. PubMed. Available at: [Link]

-

In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link]

-

Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. Available at: [Link]

-

Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

-

In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

-

and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

-

Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

-

In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Journal of Survey in Fisheries Sciences. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders - Drug Targets. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

-

In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. Available at: [Link]

-

Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]

-

Furan synthesis. Organic Chemistry Portal. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. Available at: [Link]

-

(PDF) In vitro metabolic enzyme inhibition and reactive metabolite trapping studies on natural and semi-synthetic furanoid labdane terpenoids. ResearchGate. Available at: [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

-

Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Available at: [Link]

-

Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel tri- and tetrasubstituted C18 furan fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

- 13. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 27. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 28. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

An In-depth Technical Guide to Methyl 2,5-dimethyl-3-furoate (CAS 6148-34-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Furan Scaffold in Modern Synthesis

The furan ring is a privileged heterocyclic motif that is a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, including its aromaticity and ability to act as a bioisostere for phenyl rings, make it a valuable component in the design of novel therapeutic agents.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic functionalization of the furan nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.[4]

This guide provides a comprehensive technical overview of Methyl 2,5-dimethyl-3-furoate (CAS 6148-34-1), a polysubstituted furan derivative. We will delve into its chemical and physical properties, explore detailed methodologies for its synthesis and analysis, discuss its reactivity and potential applications in the context of drug discovery, and provide essential safety and handling information. The strategic placement of two methyl groups and a methyl ester on the furan core makes this compound a valuable and versatile building block for the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound[5][6]

| Property | Value |

| CAS Number | 6148-34-1 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 198 °C (lit.) |

| Density | 1.037 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.475 (lit.) |

| LogP | 1.6 (estimated) |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the furan ring, the methyl group of the ester, and the lone proton on the furan ring. Based on data for similar structures, the expected chemical shifts (in CDCl₃) are approximately:

-

δ 6.20 ppm (s, 1H, furan-H)

-

δ 3.80 ppm (s, 3H, -OCH₃)

-

δ 2.52 ppm (s, 3H, furan-CH₃)

-

δ 2.24 ppm (s, 3H, furan-CH₃)

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The expected chemical shifts are in the regions typical for substituted furans and esters.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹) and C-O stretching frequencies, as well as vibrations associated with the furan ring.[5]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) to give a fragment at m/z = 123, and the loss of the entire ester group.[5][6]

Synthesis and Purification

The construction of the polysubstituted furan ring of this compound can be achieved through several synthetic strategies. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic and reliable method for preparing substituted furans.[7][8]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocol: Adapted Paal-Knorr Synthesis

This protocol is an adapted procedure based on the general principles of the Paal-Knorr furan synthesis.[9]

Diagram 2: Synthetic Pathway to this compound

Caption: General workflow for the Paal-Knorr synthesis of furans.

Materials:

-

3-Acetyl-2,5-hexanedione (1,4-dicarbonyl precursor)

-

Anhydrous methanol

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate

-

Diethyl ether

-

Brine solution

Procedure:

-

Reaction Setup: To a solution of 3-acetyl-2,5-hexanedione in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

While this compound may not be a component of a marketed drug, its structural motifs and reactivity make it a compound of interest for medicinal chemists.

Building Block in Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block. It is a reactant in palladium-catalyzed reactions for the synthesis of more complex furan-containing structures.[10] Furan annulation reactions are powerful tools for constructing polycyclic aromatic systems, which are common in natural products and pharmacologically active molecules.

The Furan Moiety in Medicinal Chemistry

The furan ring is present in a number of approved drugs, where it plays a variety of roles from being a key part of the pharmacophore to acting as a stable, lipophilic linker.[4][11] Examples include:

-

Ranitidine: An H₂-receptor antagonist that contains a furan ring.[11]

-

Nitrofurantoin: An antibiotic where the nitrofuran moiety is crucial for its antibacterial activity.[4]

The 2,5-dimethylfuran substitution pattern can influence the metabolic stability of a compound by blocking potential sites of oxidation. The methyl ester at the 3-position provides a handle for further chemical modifications, such as conversion to an amide, which is a common functional group in drug molecules.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality and purity of synthetic intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-